4-[(4-bromophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a dimethylamino group, a hydroxy group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe hydroxy group can be introduced via hydroxylation reactions, and the imidazole moiety can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as carbonyl, benzyl, and substituted imidazole derivatives .
Scientific Research Applications
4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(4-BROMOBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H25BrN4O3 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25BrN4O3/c1-28(2)20-10-6-17(7-11-20)22-21(23(31)18-4-8-19(26)9-5-18)24(32)25(33)30(22)14-3-13-29-15-12-27-16-29/h4-12,15-16,22,31H,3,13-14H2,1-2H3/b23-21+ |
InChI Key |
XEIPWMPNGSUUKW-XTQSDGFTSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
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